(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane
Overview
Description
(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C13H21BrOSi. It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromomethylphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include quinones and other oxidized phenoxy derivatives.
Reduction Reactions: Products include methyl-substituted phenoxy compounds.
Scientific Research Applications
(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for phenols in organic synthesis.
Biology: It is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl dimethylsilane group serves as a protecting group, preventing unwanted reactions at the phenoxy ring during synthetic processes .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenoxy)(tert-butyl)dimethylsilane: Similar structure but lacks the bromomethyl group.
(3-Bromopropoxy)(tert-butyl)dimethylsilane: Similar structure but with a different alkyl chain length.
(4-(Bromomethyl)phenyl)dimethylsilane: Similar structure but lacks the tert-butyl group.
Uniqueness
(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane is unique due to the presence of both the bromomethyl group and the tert-butyl dimethylsilane group. This combination allows for selective reactions and provides versatility in synthetic applications. The compound’s reactivity and stability make it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
[4-(bromomethyl)phenoxy]-tert-butyl-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYTMBCYMFEBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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